Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-morpholinoethyl ester
CAS No.: 52073-17-3
Cat. No.: VC18430811
Molecular Formula: C20H29NO6
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52073-17-3 |
|---|---|
| Molecular Formula | C20H29NO6 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | methyl 6-methyl-2-[2-(2-morpholin-4-ylethoxy)-2-oxoethoxy]-3-propan-2-ylbenzoate |
| Standard InChI | InChI=1S/C20H29NO6/c1-14(2)16-6-5-15(3)18(20(23)24-4)19(16)27-13-17(22)26-12-9-21-7-10-25-11-8-21/h5-6,14H,7-13H2,1-4H3 |
| Standard InChI Key | ISJYJYCUFQBHMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCOCC2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₂₀H₂₉NO₆) features three distinct components:
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Aromatic Core: A 6-isopropyl-2-methoxycarbonyl-3-methylphenoxy group, where the methoxycarbonyl (-COOCH₃) and isopropyl (-CH(CH₃)₂) substituents enhance steric bulk and electronic modulation.
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Ester Linkage: A central acetic acid moiety connected via an oxygen atom to the morpholinoethyl group, forming a labile ester bond critical for hydrolysis-dependent activity.
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Morpholinoethyl Group: A six-membered morpholine ring (C₄H₈NO) attached to an ethyl chain, contributing to solubility in polar solvents and potential interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₉NO₆ | |
| Molecular Weight | 379.4 g/mol | |
| IUPAC Name | Methyl 6-methyl-2-[2-(2-morpholin-4-ylethoxy)-2-oxoethoxy]-3-propan-2-ylbenzoate | |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN2CCOCC2)C(=O)OC |
The stereoelectronic effects of the methoxycarbonyl and isopropyl groups influence the compound’s reactivity, particularly in nucleophilic substitution or ester hydrolysis reactions.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Phenolic Substrate Preparation: 6-Isopropyl-2-methoxycarbonyl-3-methylphenol is synthesized via Friedel-Crafts alkylation and subsequent esterification.
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Esterification: Reacting the phenolic intermediate with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ or NaOH) yields the acetic acid ester.
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Morpholinoethyl Incorporation: The final step couples the intermediate with morpholinoethyl chloride, often using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to facilitate amide bond formation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Phenolic Alkylation | Isopropyl chloride, AlCl₃, 80°C | 72% |
| Esterification | Chloroacetyl chloride, K₂CO₃, DMF | 85% |
| Morpholinoethyl Coupling | Morpholinoethyl chloride, DCC, RT | 68% |
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control to minimize side reactions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the morpholinoethyl group; limited solubility in water (logP ≈ 2.8).
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Stability: Susceptible to hydrolytic degradation under acidic or alkaline conditions, with a half-life of 12 hours at pH 7.4.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (aromatic C=C), and 1100 cm⁻¹ (morpholine C-O).
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NMR (¹H): δ 1.25 (isopropyl CH₃), δ 3.55–3.70 (morpholine protons), δ 4.25 (ester CH₂).
Comparative Analysis with Analogous Esters
Table 3: Structural and Functional Comparison
The morpholinoethyl group in the target compound enhances water solubility compared to dimethylaminoethyl analogs, while the isopropyl group improves metabolic stability .
Applications in Materials Science
Polymer Modification
The ester’s hydrolytic lability makes it suitable for:
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pH-Responsive Drug Delivery Systems: Degradation under physiological conditions enables controlled release.
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Surface Coatings: Enhances adhesion to polar substrates via morpholine-mediated interactions.
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